REACTION_CXSMILES
|
C(O[C:6]([C:8]1[N:9]=[C:10]([C:19]#[N:20])[C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:7])CCC.[NH2:21][CH2:22][C:23]([OH:25])=[O:24].CO[Na].CO>>[C:19]([C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]([OH:18])=[C:8]([C:6]([NH:21][CH2:22][C:23]([OH:25])=[O:24])=[O:7])[N:9]=1)#[N:20]
|
Name
|
1-cyano-4-hydroxy-isoquinoline-3-carboxylic acid butyl ester
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C=1N=C(C2=CC=CC=C2C1O)C#N
|
Name
|
|
Quantity
|
375 mg
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MeONa
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 48 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (20 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with diethyl ether before its pH
|
Type
|
ADDITION
|
Details
|
was adjusted to 2 to 3 by addition of aqueous 6 N HCl
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with ethyl acetate (1×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC(=C(C2=CC=CC=C12)O)C(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |